molecular formula C30H31N3O3 B175927 Dofequidar, (R)- CAS No. 153653-33-9

Dofequidar, (R)-

货号 B175927
CAS 编号: 153653-33-9
分子量: 481.6 g/mol
InChI 键: KLWUUPVJTLHYIM-RUZDIDTESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dofequidar, (R)- is a potent inhibitor of P-glycoprotein (P-gp), a membrane transporter protein that plays a crucial role in the efflux of drugs and other xenobiotics from cells. P-gp is overexpressed in many cancer cells, leading to resistance to chemotherapy. Dofequidar, (R)- has been extensively studied for its potential use in cancer therapy, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed below.

作用机制

Dofequidar, (R)- inhibits Dofequidar, (R)- by binding to the drug-binding site on the protein, thereby preventing the efflux of drugs and other xenobiotics from cells. This leads to an increase in the intracellular concentration of these compounds, resulting in enhanced efficacy of chemotherapy drugs and radiation therapy.

生化和生理效应

Dofequidar, (R)- has been shown to have minimal toxicity in animal studies, with no significant adverse effects on vital organs or body weight. It has been shown to enhance the efficacy of chemotherapy drugs and radiation therapy in animal models of cancer.

实验室实验的优点和局限性

Dofequidar, (R)- has several advantages for lab experiments, including its potent inhibition of Dofequidar, (R)-, its minimal toxicity, and its ability to enhance the efficacy of chemotherapy drugs and radiation therapy. However, its use in lab experiments is limited by its high cost and the need for specialized equipment for its synthesis and purification.

未来方向

There are several future directions for research on Dofequidar, (R)-, including:
1. Development of more efficient synthesis methods to reduce the cost of the drug.
2. Examination of the potential use of Dofequidar, (R)- in combination with other chemotherapy drugs and radiation therapy.
3. Investigation of the potential use of Dofequidar, (R)- in the treatment of other diseases where Dofequidar, (R)- plays a role in drug resistance.
4. Development of more potent and selective Dofequidar, (R)- inhibitors based on the structure of Dofequidar, (R)-.
5. Investigation of the potential use of Dofequidar, (R)- as a diagnostic tool for the detection of Dofequidar, (R)- overexpression in cancer cells.
In conclusion, Dofequidar, (R)- is a potent inhibitor of Dofequidar, (R)- that has shown promise as a cancer therapy agent. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully explore the potential of Dofequidar, (R)- in cancer therapy and other applications.

合成方法

Dofequidar, (R)- can be synthesized by a multi-step process involving the reaction of (R)-1,2-diaminopropane with 2,4-dichloro-5-nitrobenzene, followed by reduction with sodium dithionite and acetylation with acetic anhydride. The final product is obtained by resolution of the racemic mixture using chiral HPLC.

科学研究应用

Dofequidar, (R)- has been extensively studied for its potential use in cancer therapy. It has been shown to enhance the efficacy of chemotherapy drugs by inhibiting Dofequidar, (R)--mediated drug efflux from cancer cells, thereby increasing the intracellular concentration of the drugs. Dofequidar, (R)- has also been shown to have potential as a radiosensitizer, enhancing the sensitivity of cancer cells to radiation therapy.

属性

CAS 编号

153653-33-9

产品名称

Dofequidar, (R)-

分子式

C30H31N3O3

分子量

481.6 g/mol

IUPAC 名称

1-[4-[(2R)-2-hydroxy-3-quinolin-5-yloxypropyl]piperazin-1-yl]-2,2-diphenylethanone

InChI

InChI=1S/C30H31N3O3/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,25,29,34H,17-22H2/t25-/m1/s1

InChI 键

KLWUUPVJTLHYIM-RUZDIDTESA-N

手性 SMILES

C1CN(CCN1C[C@H](COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

规范 SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

同义词

Dofequidar (R)-isoMer

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。